3-Chloro-4-ethynylpyridin-2-amine
Description
3-Chloro-4-ethynylpyridin-2-amine is a pyridine derivative characterized by a chlorine atom at position 3, an ethynyl group at position 4, and an amine group at position 2. The ethynyl group enables participation in click chemistry (e.g., Sonogashira coupling), while the chlorine atom enhances electron-withdrawing effects, influencing reactivity and binding interactions in biological systems .
Properties
Molecular Formula |
C7H5ClN2 |
|---|---|
Molecular Weight |
152.58 g/mol |
IUPAC Name |
3-chloro-4-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-10-7(9)6(5)8/h1,3-4H,(H2,9,10) |
InChI Key |
PZCNOBFSRYPNHX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=NC=C1)N)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation and Pyridine Ring Construction
A common approach starts from substituted cyano compounds or malononitrile derivatives, which undergo condensation and cyclization to form substituted pyridines.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Knoevenagel condensation | Malononitrile, acetylacetaldehyde dimethyl acetal, toluene/methanol, 15-25°C, 24 hrs | Formation of intermediate dicyano compounds |
| 2 | Acid-catalyzed cyclization | Concentrated sulfuric acid, 30-50°C, 1-3 hrs | Formation of 3-cyano-4-substituted-2-pyridone |
| 3 | Chlorination | Phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5), reflux ~115°C, 2 hrs | Conversion to 2-chloro-3-cyano-4-substituted pyridine |
This sequence is adapted from the process described for 3-amino-2-chloro-4-methylpyridine, which can be modified for the ethynyl substituent at position 4 by replacing methyl precursors with ethynyl-containing analogs.
Conversion of Cyano to Amino Group
The cyano group at position 3 is converted to an amino group through hydrolysis and subsequent Hofmann rearrangement or degradation:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 4 | Hydrolysis | Concentrated sulfuric acid, 70-110°C, 3 hrs | Conversion of nitrile to amide |
| 5 | Hofmann rearrangement | Chlorine or bromine in excess sodium hydroxide, 10-30°C, 1-4 hrs | Conversion of amide to amino group |
This method is well-established for pyridine derivatives and provides high yields of 3-amino-2-chloro-4-substituted pyridines.
Introduction of the Ethynyl Group
The ethynyl substituent at position 4 can be introduced via Sonogashira coupling or related palladium-catalyzed cross-coupling reactions after halogenation of the pyridine ring at position 4:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 6 | Halogenation | Chlorine gas, pH 0.01-2, 5-30°C, 0.5-2 hrs | Formation of 4-chloropyridine intermediate |
| 7 | Sonogashira coupling | Terminal alkyne (acetylene or ethynyl derivative), Pd catalyst, CuI co-catalyst, base, organic solvent (THF or methanol), 20-100°C, 6-24 hrs | Formation of 4-ethynyl substituted pyridine |
This step is crucial to install the ethynyl moiety selectively at position 4, as per procedures for 4-alkyl or 4-alkynyl pyridines.
Summary Table of Preparation Steps for 3-Chloro-4-ethynylpyridin-2-amine
| Step No. | Intermediate/Product | Key Reagents & Conditions | Remarks |
|---|---|---|---|
| 1 | Dicyano intermediate | Malononitrile, acetylacetaldehyde dimethyl acetal, toluene/methanol, 15-25°C | Knoevenagel condensation |
| 2 | 3-Cyano-4-substituted-2-pyridone | Concentrated sulfuric acid, 30-50°C | Acid-catalyzed cyclization |
| 3 | 2-Chloro-3-cyano-4-substituted pyridine | POCl3, PCl5, reflux 115°C | Chlorination |
| 4 | 2-Chloro-4-substituted-3-carboxamide | Concentrated sulfuric acid, 70-110°C | Hydrolysis of nitrile to amide |
| 5 | 3-Amino-2-chloro-4-substituted pyridine | Chlorine or bromine in NaOH, 10-30°C | Hofmann rearrangement |
| 6 | 4-Halopyridine intermediate | Chlorine gas, acidic pH, 5-30°C | Halogenation for coupling site |
| 7 | This compound | Pd catalyst, CuI, base, alkyne, THF/methanol, 20-100°C | Sonogashira coupling |
Analytical and Purification Notes
- Reaction monitoring is typically done by NMR (notably ^1H NMR shifts for pyridine protons and ethynyl proton signals), IR spectroscopy (alkyne C≡C stretching near 2100-2200 cm^-1), and chromatographic methods.
- Purification often involves extraction with organic solvents such as methylene chloride or chloroform, followed by recrystallization from ethanol or other suitable solvents.
- Temperature control is critical during exothermic steps such as acid-catalyzed cyclization and chlorination to avoid decomposition.
Research Findings and Optimization Insights
- The use of phosphorus oxychloride combined with phosphorus pentachloride provides efficient chlorination at position 2 with minimal side reactions.
- Hydrolysis and Hofmann rearrangement steps require careful temperature and pH control to maximize yield and purity of the amino derivative.
- Sonogashira coupling conditions must be optimized for solvent, catalyst loading, and temperature to ensure selective ethynylation without overreaction or polymerization.
- Ion exchange resins such as Amberlite IRA-400-OH can be used for purification or intermediate conversion steps to improve product isolation.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH₂) or thiourea.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine and amine groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-chloro-4-ethynylpyridin-2-amine can be contextualized by comparing it with analogous pyridine derivatives. Below is a detailed analysis of key differences and their implications:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations
Substituent Effects on Reactivity
- The ethynyl group in this compound facilitates cross-coupling reactions (e.g., with aryl halides), whereas the trimethylsilyl (TMS)-protected ethynyl group in 2-chloro-3-((TMS)ethynyl)pyridin-4-amine requires deprotection prior to reactivity, adding synthetic steps .
- Chlorine at position 3 (vs. position 2 or 4) directs electrophilic substitution to specific ring positions, altering downstream functionalization pathways.
Electronic and Steric Differences
- Pyrimidine-based analogues (e.g., 4-chloro-N-ethylpyrimidin-2-amine) exhibit greater electron deficiency compared to pyridine derivatives, enhancing their affinity for electron-rich biological targets .
- The TMS group in 2-chloro-3-((TMS)ethynyl)pyridin-4-amine introduces steric hindrance, reducing aggregation in hydrophobic environments but limiting accessibility in enzyme binding pockets .
Pharmacological Implications
- Hybrid structures, such as (4-Chloro-phenyl)-[imidazolyl-pyridinyl]-amine, demonstrate improved metabolic stability due to trifluoromethyl groups, a feature absent in this compound .
- The methoxy group in 4-methoxy-3-((TMS)ethynyl)pyridin-2-amine enhances aqueous solubility, a critical factor for oral bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-4-ethynylpyridin-2-amine, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative (e.g., 3-chloro-4-iodopyridin-2-amine) and a terminal alkyne. Key steps include:
- Use of Pd(PPh₃)₄ (0.05–1 mol%) and CuI (2–5 mol%) as catalysts.
- Reaction in a degassed solvent (e.g., THF or DMF) under inert atmosphere at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by ¹H/¹³C NMR and HRMS to confirm structure and purity .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Look for signals corresponding to the ethynyl proton (δ ~2.5–3.5 ppm, depending on substituents) and aromatic protons (δ ~6.5–8.5 ppm).
- ¹³C NMR : Identify the sp-hybridized carbons of the alkyne (δ ~70–90 ppm) and aromatic carbons.
- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ for C₇H₆ClN₂ requires m/z 153.0225) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation of the ethynyl group.
- Use anhydrous solvents (e.g., THF, DCM) to avoid hydrolysis.
- Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s biological activity?
- Methodological Answer :
- Compare analogues using docking simulations (e.g., AutoDock Vina) to predict binding affinities for target enzymes/receptors.
- Synthesize derivatives with substituents at positions 2 and 6 (e.g., methyl, trifluoromethyl) and assay for activity (e.g., IC₅₀ in kinase inhibition assays).
- Example : Trifluoromethyl groups enhance metabolic stability but may reduce solubility, requiring formulation optimization .
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
- Methodological Answer :
- Perform Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, temperature).
- Use in situ FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates.
- Address impurities via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC .
Q. What strategies mitigate racemization or enantiomer formation during synthesis?
- Methodological Answer :
- Employ chiral catalysts (e.g., Josiphos ligands) in asymmetric synthesis.
- Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and confirm enantiomeric excess (ee).
- Optimize reaction pH and temperature to minimize epimerization .
Q. How does the ethynyl group influence the compound’s reactivity in click chemistry applications?
- Methodological Answer :
- Perform azide-alkyne cycloaddition (CuAAC) with model azides (e.g., benzyl azide) to assess reaction kinetics (k₂ via ¹H NMR).
- Compare reactivity with non-ethynyl analogues to quantify the role of the alkyne in bioconjugation efficiency .
Key Challenges and Future Directions
- Challenge : Balancing metabolic stability (enhanced by electron-withdrawing groups) with aqueous solubility.
- Solution : Introduce polar substituents (e.g., morpholine) while retaining the ethynyl moiety for target engagement .
- Future Work : Explore PROTAC applications by conjugating the compound to E3 ligase ligands via the ethynyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
